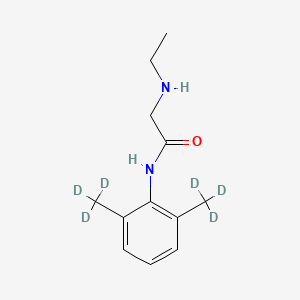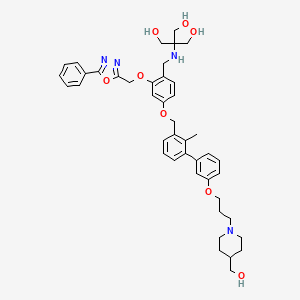
PD-1/PD-L1-IN-26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-1/PD-L1-IN-26 is a potent inhibitor of the programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1) interaction. This compound has shown significant potential in enhancing immune responses in cancer therapy by promoting the infiltration of CD4+ T cells into tumor tissues . The inhibition of the PD-1/PD-L1 pathway is a promising strategy in cancer immunotherapy, as it can restore the activity of effector T cells and enhance anti-tumor immunity .
Vorbereitungsmethoden
The synthesis of PD-1/PD-L1-IN-26 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a biphenyl derivative, which is then subjected to various chemical transformations to introduce the desired functional groups. The final step involves the coupling of the biphenyl derivative with a suitable amine to form this compound .
This includes the use of efficient catalysts, high-yield reactions, and purification techniques to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
PD-1/PD-L1-IN-26 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol or an amine .
Wissenschaftliche Forschungsanwendungen
PD-1/PD-L1-IN-26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the PD-1/PD-L1 interaction and to develop new inhibitors with improved properties . In biology, it is used to investigate the role of the PD-1/PD-L1 pathway in immune regulation and to study the effects of its inhibition on immune cell function .
In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy. It has shown promising results in preclinical studies, where it enhances the anti-tumor immune response and inhibits tumor growth . In industry, this compound is used in the development of new cancer immunotherapies and in the screening of potential drug candidates .
Wirkmechanismus
The mechanism of action of PD-1/PD-L1-IN-26 involves the inhibition of the interaction between PD-1 and PD-L1. PD-1 is an immunosuppressive molecule that interacts with its ligand PD-L1 to inhibit the activity of effector T cells and promote immune tolerance . By blocking this interaction, this compound restores the activity of effector T cells and enhances the anti-tumor immune response .
The molecular targets of this compound include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The inhibition of this interaction prevents the suppression of T cell activity and promotes the infiltration of T cells into tumor tissues .
Vergleich Mit ähnlichen Verbindungen
PD-1/PD-L1-IN-26 is one of several small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Similar compounds include biphenyl derivatives and imidazopyridines, which also inhibit the PD-1/PD-L1 interaction and enhance the anti-tumor immune response . this compound is unique in its high potency and selectivity for the PD-1/PD-L1 interaction, with an IC50 value of 0.0380 μM .
Other similar compounds include:
Eigenschaften
Molekularformel |
C43H52N4O8 |
|---|---|
Molekulargewicht |
752.9 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-2-[[4-[[3-[3-[3-[4-(hydroxymethyl)piperidin-1-yl]propoxy]phenyl]-2-methylphenyl]methoxy]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]methylamino]propane-1,3-diol |
InChI |
InChI=1S/C43H52N4O8/c1-31-36(11-6-13-39(31)34-10-5-12-37(22-34)52-21-7-18-47-19-16-32(25-48)17-20-47)26-53-38-15-14-35(24-44-43(28-49,29-50)30-51)40(23-38)54-27-41-45-46-42(55-41)33-8-3-2-4-9-33/h2-6,8-15,22-23,32,44,48-51H,7,16-21,24-30H2,1H3 |
InChI-Schlüssel |
JGZQAQGOLLTOQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1C2=CC(=CC=C2)OCCCN3CCC(CC3)CO)COC4=CC(=C(C=C4)CNC(CO)(CO)CO)OCC5=NN=C(O5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


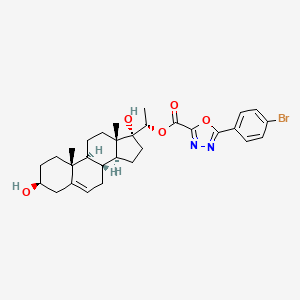
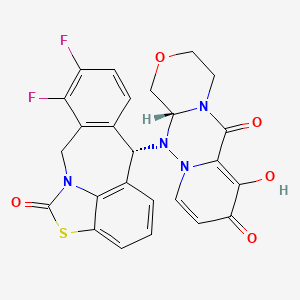
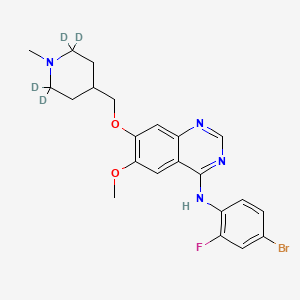
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
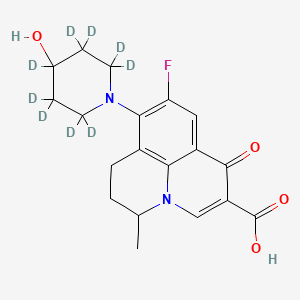


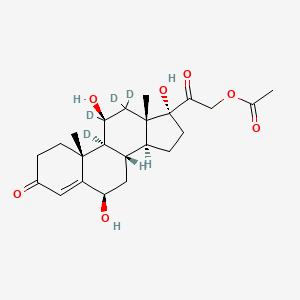
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
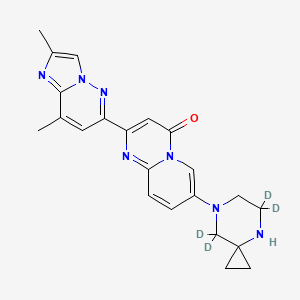
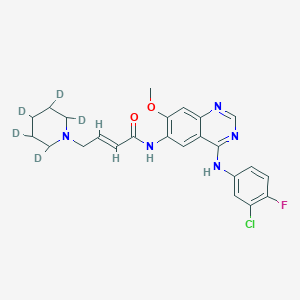
![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
